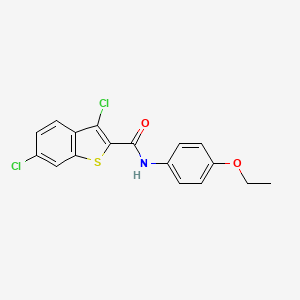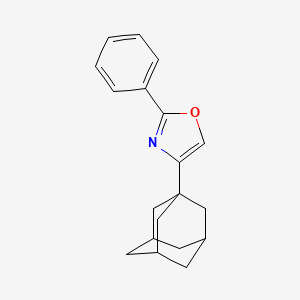![molecular formula C17H11N3O6S2 B11706031 (5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11706031.png)
(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a dinitrophenoxy group and a benzylidene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core, which can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions. The benzylidene group is then introduced via a condensation reaction with an aldehyde, and the dinitrophenoxy group is added through a nucleophilic substitution reaction with a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The dinitrophenoxy group may also contribute to its biological activity by interacting with cellular components, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.
特性
分子式 |
C17H11N3O6S2 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
(5E)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11N3O6S2/c1-18-16(21)15(28-17(18)27)8-10-2-5-12(6-3-10)26-14-7-4-11(19(22)23)9-13(14)20(24)25/h2-9H,1H3/b15-8+ |
InChIキー |
PKFSEDKPJDGLNI-OVCLIPMQSA-N |
異性体SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/SC1=S |
正規SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-phenylethylidene]furan-2-carbohydrazide](/img/structure/B11705950.png)

![2,4-dibromo-6-[(E)-{[4-(4-chlorophenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11705972.png)
![(4E)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705973.png)


![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705998.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706001.png)
![N'~1~,N'~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide](/img/structure/B11706004.png)
![3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11706013.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B11706020.png)
![(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane](/img/structure/B11706023.png)
![Ethyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11706026.png)
